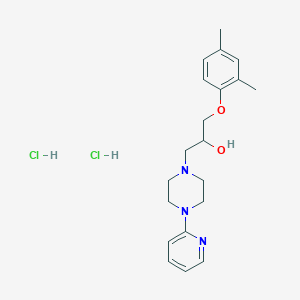
2-(2-Bromoethoxy)ethanamine;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromoethoxy)ethanamine;hydrobromide (BEE) is a chemical compound used in various scientific experiments. It has a molecular formula of C4H11Br2NO and a molecular weight of 248.946 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H10BrNO.BrH/c5-1-3-7-4-2-6;/h1-4,6H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Technique : 2-Bromo-[1-14C]ethanamine hydrobromide (BEA) can be synthesized from ethan-1-ol-2-amine hydrochloride using HBr in a specialized chamber at elevated temperatures. This method results in a high yield and purity of the compound (Bach & Bridges, 1982).
Applications in Chemistry and Biochemistry
- Pharmaceutical Synthesis : A study on moclobemide's synthesis used 2-bromo-ethanamine hydrobromide in a condensation reaction with 4-chloro-N-(2-bromo-ethyl)benzamide, demonstrating its utility in pharmaceutical compound formation (Gao Jian-rong, 2004).
- Chemical Radioprotectants : The compound has been studied for its potential in preparing S-2-(-aminoalkylamino) ethyl dihydrogen phosphorothioates, which are potential chemical radioprotectants (Kim & Kim, 1984).
- Carbon Dioxide Capture : Diethylenetriamine hydrobromide, a related compound, has been explored for CO2 capture in nonaqueous systems, highlighting potential industrial applications (Chen & Hu, 2017).
Chemical Analysis and Identification
- Analytical Techniques : The identification and analysis of related compounds like 25B-NBOMe in serum and urine, using high-performance liquid chromatography, demonstrate the methods used for analyzing derivatives of 2-(2-Bromoethoxy)ethanamine hydrobromide (Poklis et al., 2014).
Safety and Hazards
Mecanismo De Acción
- The primary target of Bromo-PEG1-NH2 hydrobromide is the specific protein of interest (the target protein) that you intend to degrade using PROTACs .
Target of Action
Mode of Action
Biochemical Pathways
Análisis Bioquímico
Biochemical Properties
Bromo-PEG1-NH2 hydrobromide plays a crucial role in biochemical reactions. It is used in the synthesis of PROTACs, which contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
The effects of Bromo-PEG1-NH2 hydrobromide on cells are primarily related to its role in the synthesis of PROTACs . By facilitating the degradation of specific target proteins, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Bromo-PEG1-NH2 hydrobromide involves its role as a linker in PROTACs . It enables the formation of a ternary complex between the E3 ubiquitin ligase, the target protein, and the PROTAC, leading to the ubiquitination and subsequent degradation of the target protein .
Temporal Effects in Laboratory Settings
The temporal effects of Bromo-PEG1-NH2 hydrobromide in laboratory settings are largely dependent on the specific PROTACs that are synthesized using this compound . Information on the product’s stability, degradation, and long-term effects on cellular function would be specific to these PROTACs .
Dosage Effects in Animal Models
The effects of Bromo-PEG1-NH2 hydrobromide at different dosages in animal models would be determined by the specific PROTACs that are synthesized using this compound . These effects could include threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving Bromo-PEG1-NH2 hydrobromide would be related to its role in the synthesis of PROTACs . These pathways could involve various enzymes or cofactors, and could have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Bromo-PEG1-NH2 hydrobromide within cells and tissues would be influenced by its role in the synthesis of PROTACs . This could involve interactions with various transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Bromo-PEG1-NH2 hydrobromide would be determined by the specific PROTACs that are synthesized using this compound . This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
2-(2-bromoethoxy)ethanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrNO.BrH/c5-1-3-7-4-2-6;/h1-4,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSWRGGDSXELHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCBr)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287287-20-9 |
Source


|
| Record name | 2-(2-bromoethoxy)ethan-1-amine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)pyridin-4(1H)-one](/img/structure/B2435740.png)
![N-(3-fluoro-4-methylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2435741.png)

![1-[5-butyryl-3-methyl-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one](/img/structure/B2435744.png)


![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide](/img/structure/B2435749.png)

![Phenethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2435753.png)


![2-Amino-6-(4-chlorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2435758.png)
![5-({[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2435759.png)
